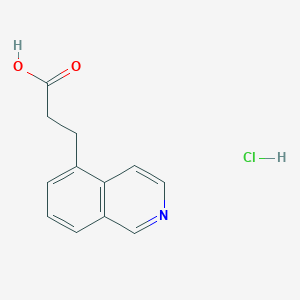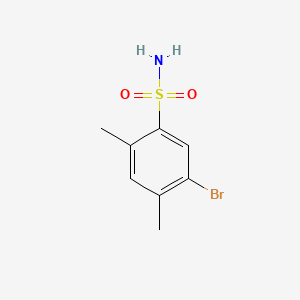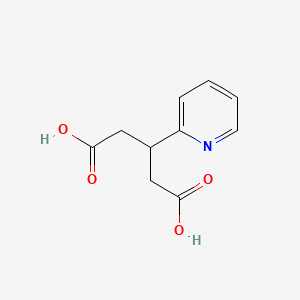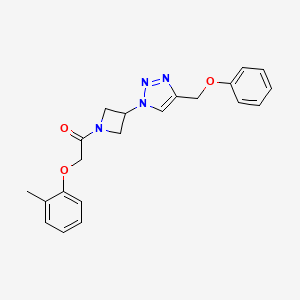
(R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride” is a chemical compound with a molecular weight of 165.62 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride” is a powder with a molecular weight of 165.62 .Mechanism of Action
The mechanism of action of BPU is not fully understood. However, studies have shown that BPU can inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a role in tumor growth and metastasis. By inhibiting the activity of CAIX, BPU can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
BPU has been found to have several biochemical and physiological effects. Studies have shown that BPU can inhibit the growth of cancer cells and induce apoptosis. BPU has also been found to have neuroprotective properties and can protect neurons from oxidative stress and inflammation. In addition, BPU has been found to have anti-inflammatory properties and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using BPU in lab experiments is its ability to selectively target cancer cells. BPU has been found to have a higher affinity for cancer cells than normal cells, making it a valuable tool in cancer research. However, one of the limitations of using BPU in lab experiments is its potential toxicity. Studies have shown that BPU can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of BPU. One area of research is the development of BPU analogs that have improved properties such as increased potency and reduced toxicity. Another area of research is the study of BPU in combination with other anticancer agents to enhance its efficacy. In addition, BPU can be studied for its potential applications in other fields such as neuroscience and inflammation research.
Conclusion
In conclusion, (R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride is a compound that has shown promise in various fields of scientific research. Its ability to selectively target cancer cells and induce apoptosis makes it a valuable tool in cancer research. BPU has also been found to have neuroprotective and anti-inflammatory properties, which can have potential applications in other fields of research. Further studies are needed to fully understand the mechanism of action of BPU and to develop analogs with improved properties.
Synthesis Methods
The synthesis of BPU involves a series of chemical reactions that start with the reaction of benzyl isocyanate with pyrrolidine. This reaction yields N-benzylpyrrolidine-2-carboxamide, which is then reacted with phosgene to produce N-benzyl-N'-carbonylpyrrolidine-2-carboxamide. The final step involves the reaction of N-benzyl-N'-carbonylpyrrolidine-2-carboxamide with ammonium chloride to produce (R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride.
Scientific Research Applications
BPU has been studied for its potential applications in various fields of scientific research. One of the areas where BPU has shown promise is in cancer research. Studies have shown that BPU has anticancer properties and can induce apoptosis in cancer cells. BPU has also been studied for its potential applications in neuroscience research. It has been found to have neuroprotective properties and can protect neurons from oxidative stress and inflammation.
Safety and Hazards
The safety data sheet for a similar compound, “®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride”, suggests that it should be handled with care. In case of inhalation, skin or eye contact, or if swallowed, medical advice should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
1-benzyl-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H2,14,15,16);1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJANMRCXKEPID-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)NCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2901289.png)


![2-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2901292.png)

![3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2901298.png)

![N-(4-butylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2901302.png)

![N-(3,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2901306.png)

